molecular formula C8H5BrClNO4S B1526183 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 1354951-22-6

7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No.: B1526183
CAS No.: 1354951-22-6
M. Wt: 326.55 g/mol
InChI Key: AEFLFBAHSDQSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C8H5BrClNO4S . It has a molecular weight of 326.55 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazine core with a sulfonyl chloride group at the 6-position and a bromine atom at the 7-position . Further structural details can be confirmed by NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The use of bromoethylsulfonium salts, including derivatives related to the 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, facilitates the synthesis of six- and seven-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines. These compounds are synthesized through annulation reactions that produce heterocycles in good-to-excellent yields, demonstrating the compound's utility in generating structurally diverse heterocycles (Yar, McGarrigle, & Aggarwal, 2009).

Development of Novel Organic Reactions

Research on the Davis-Beirut reaction highlights the reactivity of electrophiles, such as sulfonyl chlorides, with heterocyclic substrates to yield N1,N2-disubstituted-1H-indazolones. This showcases the potential of sulfonyl chloride derivatives in facilitating diverse organic transformations and creating complex molecules with potential biological activities (Conrad, Fukazawa, Haddadin, & Kurth, 2011).

Pharmaceutical Applications

Compounds synthesized from related structures have been evaluated for their biological activities, such as inhibiting platelet aggregation, which is crucial in developing new therapeutic agents for cardiovascular diseases. This highlights the compound's relevance in synthesizing bioactive molecules with potential medicinal applications (Tian et al., 2012).

Anticancer Activity

Derivatives of sulfonyl chlorides, including compounds synthesized from this compound, have been investigated for their potential to inhibit human breast cancer cell proliferation. This underscores the compound's significance in the development of novel chemotherapeutic agents (Kumar et al., 2007).

Material Science Applications

The synthesis of benzoxazine-based polymers and their thermal properties have been extensively studied, revealing applications in creating high-performance materials for various industries. The compound's derivatives serve as precursors for polybenzoxazines, which exhibit desirable thermal and mechanical properties suitable for advanced material applications (Liu et al., 2010).

Future Directions

Future directions for this compound could include further optimization and mechanism studies . Given its structural similarity to compounds with anticancer activity, it could also be explored for potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

7-bromo-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4S/c9-4-1-6-5(11-8(12)3-15-6)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLFBAHSDQSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Reactant of Route 2
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Reactant of Route 5
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.